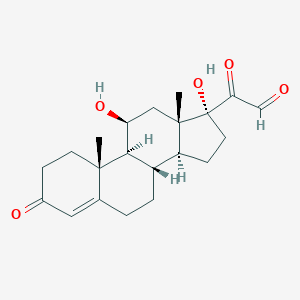

11α-Hydroxyprogesteron

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

11-alpha-HYDROXYPROGESTERON hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Vorläufer bei der Synthese von Cortison und Hydrocortison verwendet.

Industrie: Es wird bei der Herstellung von steroidalen Entzündungshemmern verwendet.

5. Wirkmechanismus

11-alpha-HYDROXYPROGESTERON übt seine Wirkungen aus, indem es das Enzym 11-beta-Hydroxysteroid-Dehydrogenase inhibiert, das am Metabolismus von Corticosteroiden beteiligt ist . Durch die Verhinderung der Inaktivierung endogener Corticosteroide erhöht es deren Mineralocorticoid-Aktivität, was zu Natriumretention und erhöhtem Blutdruck führt .

Ähnliche Verbindungen:

11-beta-HYDROXYPROGESTERON: Diese Verbindung ist ein Epimer von 11-alpha-HYDROXYPROGESTERON und inhibiert auch die 11-beta-Hydroxysteroid-Dehydrogenase.

Enoxolon (Glycyrrhetinsäure): Ein weiterer potenter Inhibitor der 11-beta-Hydroxysteroid-Dehydrogenase.

Carbenoxolon: Ähnlich wie Enoxolon inhibiert es die 11-beta-Hydroxysteroid-Dehydrogenase.

Einzigartigkeit: 11-alpha-HYDROXYPROGESTERON ist einzigartig in seiner potenten Inhibition der 11-beta-Hydroxysteroid-Dehydrogenase und seiner Fähigkeit, Corticosteron Mineralocorticoid-Aktivität zu verleihen . Es ist in vitro potenter als Enoxolon oder Carbenoxolon .

Wirkmechanismus

Target of Action

11alpha-Hydroxyprogesterone is an inactive analogue of 11beta-Hydroxyprogesterone and often serves as an experimental control . The primary target of 11beta-Hydroxyprogesterone is the 11β-Hydroxysteroid dehydrogenase enzyme, and it also activates the human mineralocorticoid receptor in COS-7 cells .

Mode of Action

11alpha-Hydroxyprogesterone and 11beta-Hydroxyprogesterone are potent inhibitors of both 11 beta-HSD1 in rat liver microsomes and 11 beta-HSD2 in lysates of JEG-3 cells, a human choriocarcinoma cell line . They interact with their targets and inhibit the activity of the glucocorticoid inactivating enzyme 11 beta-hydroxysteroid dehydrogenase .

Biochemical Pathways

The inhibition of 11β-Hydroxysteroid dehydrogenase by 11alpha-Hydroxyprogesterone affects the glucocorticoid pathway . This inhibition can confer marked mineralocorticoid activity upon corticosterone in the adrenalectomized rat , indicating a possible role for endogenous 11 beta-HSD inhibitors in the regulation of glucocorticoid-induced Na+ retention .

Pharmacokinetics

It’s known that the metabolism of hydroxyprogesterone can be decreased when combined with certain substances .

Result of Action

The inhibition of 11β-Hydroxysteroid dehydrogenase by 11alpha-Hydroxyprogesterone results in increased mineralocorticoid activity . This can lead to an increase in sodium retention, which is a key aspect of the mineralocorticoid pathway .

Action Environment

The action of 11alpha-Hydroxyprogesterone can be influenced by environmental factors such as the presence of other substances. For instance, certain substances can decrease the metabolism of Hydroxyprogesterone, potentially affecting its action . Additionally, the biotransformation of progesterone to 11alpha-Hydroxyprogesterone can be influenced by the morphology of the Rhizopus arrhizus mycelium .

Safety and Hazards

The safety data sheet for 11alpha-Hydroxyprogesterone advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Zukünftige Richtungen

The FDA has recently withdrawn approval for Makena and its generics (17-alpha hydroxyprogesterone caproate [17-OHPC]) . This could potentially impact the future directions of 11alpha-Hydroxyprogesterone.

Relevant Papers The papers retrieved provide valuable information about 11alpha-Hydroxyprogesterone. For instance, one paper discusses the synthesis of 11 alpha-hydroxyprogesterone haptens . Another paper discusses how 11 alpha- and 11 beta-hydroxyprogesterone are potent inhibitors of 11 beta-hydroxysteroid dehydrogenase .

Biochemische Analyse

Biochemical Properties

11alpha-Hydroxyprogesterone interacts with various enzymes and proteins. It has been identified as a potent competitive inhibitor of both isoforms (1 and 2) of 11β-hydroxysteroid dehydrogenase (11β-HSD) . This interaction plays a significant role in its biochemical activity .

Cellular Effects

11alpha-Hydroxyprogesterone has been found to have effects on various types of cells and cellular processes. It is a weak antiandrogen, devoid of androgenic, estrogenic, and progestogenic activity . It influences cell function by preventing the 11β-HSD-mediated inactivation of endogenous corticosteroids .

Molecular Mechanism

The molecular mechanism of 11alpha-Hydroxyprogesterone involves its binding interactions with biomolecules and changes in gene expression. It exerts its effects at the molecular level by inhibiting 11β-HSD, thereby preventing the inactivation of endogenous corticosteroids .

Metabolic Pathways

11alpha-Hydroxyprogesterone is involved in various metabolic pathways. It is a metabolite of progesterone

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: 11-alpha-HYDROXYPROGESTERON kann aus Progesteron durch mikrobielle Biotransformation synthetisiert werden. So kann der Pilz Rhizopus microsporus var. oligosporus Progesteron an der 11-alpha-Position hydroxylieren, wodurch 11-alpha-HYDROXYPROGESTERON mit hoher Ausbeute entsteht . Eine andere Methode beinhaltet die Verwendung von 4-Dimethylaminopyridin in siedendem Dioxan als nucleophiles polares Lösungsmittel, um die Synthese von 11-alpha-Hemisuccinylprogesteron aus 11-alpha-HYDROXYPROGESTERON zu verbessern .

Industrielle Produktionsverfahren: Die industrielle Produktion von 11-alpha-HYDROXYPROGESTERON erfolgt häufig durch mikrobielle Biotransformation unter Verwendung von Pilzen wie Rhizopus microsporus var. oligosporus . Dieses Verfahren ist effizient und liefert hohe Mengen des gewünschten Produkts.

Analyse Chemischer Reaktionen

Arten von Reaktionen: 11-alpha-HYDROXYPROGESTERON durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution.

Häufige Reagenzien und Bedingungen:

Oxidation: Diese Reaktion kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid durchgeführt werden.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid können zur Reduktion von 11-alpha-HYDROXYPROGESTERON verwendet werden.

Substitution: Substitutionsreaktionen können unter geeigneten Bedingungen Reagenzien wie Halogene oder Nucleophile beinhalten.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation Ketone oder Carbonsäuren ergeben, während die Reduktion Alkohole erzeugen kann.

Vergleich Mit ähnlichen Verbindungen

11-beta-HYDROXYPROGESTERONE: This compound is an epimer of 11-alpha-HYDROXYPROGESTERONE and also inhibits 11-beta-hydroxysteroid dehydrogenase.

Enoxolone (glycyrrhetinic acid): Another potent inhibitor of 11-beta-hydroxysteroid dehydrogenase.

Carbenoxolone: Similar to enoxolone, it inhibits 11-beta-hydroxysteroid dehydrogenase.

Uniqueness: 11-alpha-HYDROXYPROGESTERONE is unique in its potent inhibition of 11-beta-hydroxysteroid dehydrogenase and its ability to confer mineralocorticoid activity on corticosterone . It is more potent than enoxolone or carbenoxolone in vitro .

Eigenschaften

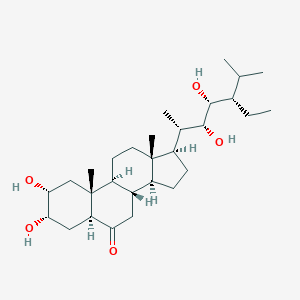

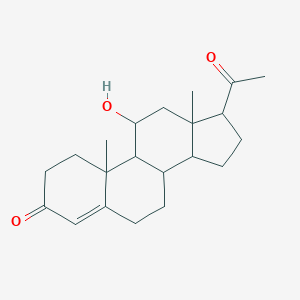

IUPAC Name |

17-acetyl-11-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O3/c1-12(22)16-6-7-17-15-5-4-13-10-14(23)8-9-20(13,2)19(15)18(24)11-21(16,17)3/h10,15-19,24H,4-9,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFZHCUBIASXHPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80-75-1 | |

| Record name | MLS002637686 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3350 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary applications of 11alpha-Hydroxyprogesterone in research?

A: 11alpha-Hydroxyprogesterone is primarily investigated as a key intermediate in the production of corticosteroids. [, , ] Research focuses on optimizing its production using various microorganisms, like Aspergillus terreus, Rhizopus nigricans, and Aspergillus ochraceus, through biotransformation processes. [, , , ]

Q2: Can you describe the biotransformation process of progesterone to 11alpha-hydroxyprogesterone?

A: Several fungal species, including Rhizopus nigricans and Aspergillus ochraceus, are known to possess enzymes capable of hydroxylating progesterone at the 11alpha position. [, , ] This biotransformation is typically carried out in fermentation systems where the fungal cells utilize progesterone as a substrate and introduce a hydroxyl group to produce 11alpha-hydroxyprogesterone. [, ]

Q3: What are the challenges in the biotransformation process, and how are they addressed?

A: Efficient biotransformation requires careful optimization of various factors. For instance, continuous fermentation processes using multi-stage reactors have been developed to improve yield. [] Researchers have explored immobilizing fungal cells on matrices like polytetrafluoroethylene to enhance stability and reusability. [] Additionally, understanding the optimal conditions for fungal growth and enzyme activity is crucial. [, , ]

Q4: How does the structure of 11alpha-hydroxyprogesterone influence its interaction with enzymes in the biotransformation process?

A: The presence of the hydroxyl group at the 11alpha position in 11alpha-hydroxyprogesterone significantly influences its interaction with specific enzymes. [, ] For example, studies investigating the selectivity of fungal enzymes, like those from Trichoderma species, have shown their ability to differentiate between progesterone and 11alpha-hydroxyprogesterone, leading to the production of various hydroxylated derivatives. []

Q5: How is 11alpha-hydroxyprogesterone separated from the fermentation broth after biotransformation?

A: Continuous ethyl acetate extraction has been investigated as a method for separating 11alpha-hydroxyprogesterone from the fermentation broth. [] Microchannel systems have shown promise for efficient extraction due to their high surface area-to-volume ratio, leading to faster extraction rates. []

Q6: What analytical techniques are employed to study and characterize 11alpha-hydroxyprogesterone?

A: Various analytical methods are used to characterize and quantify 11alpha-hydroxyprogesterone. These include High-Performance Liquid Chromatography (HPLC), often coupled with chiral stationary phases for separating enantiomers. [] Additionally, perturbation peak methods have proven valuable in determining thermodynamic isotherm parameters of 11alpha-hydroxyprogesterone and its interactions in different systems. []

Q7: Has the development of monoclonal antibodies contributed to the study of 11alpha-hydroxyprogesterone?

A: Yes, monoclonal antibodies have become valuable tools in studying 11alpha-hydroxyprogesterone, particularly in developing sensitive and specific enzyme immunoassays. [] Researchers have successfully generated monoclonal antibodies against progesterone, using 11alpha-hydroxyprogesterone-hemisuccinate-bovine serum albumin (11alpha-OH-P-HS-BSA) as an antigen. [] These antibodies exhibit high affinity and specificity for 11alpha-hydroxyprogesterone, facilitating its detection and quantification in various biological samples, including milk. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.